Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a carboxylate ester, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 4-chlorobenzyl bromide reacts with thioamide under basic conditions to form the thiazole ring.
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Esterification: : The carboxylate ester is introduced by reacting the thiazole derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For instance, reacting with nucleophiles like amines or thiols can replace the chlorine atom with the nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its structural similarity to certain biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness
Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct in its interactions and applications compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVTQODPXNWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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